Piperidin-1-ium-4-ylazanium;dichloride
Description
Piperidin-1-ium-4-ylazanium;dichloride is a bicyclic ammonium salt characterized by a piperidine backbone substituted with dual ammonium groups and two chloride counterions. Its dichloride form distinguishes it from monohydrochloride salts, as the dual chloride ions balance the charge of the two ammonium moieties, influencing its reactivity and stability .
Properties
IUPAC Name |
piperidin-1-ium-4-ylazanium;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-5-1-3-7-4-2-5;;/h5,7H,1-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQDWDWJCYEUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1[NH3+].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Backbone Diversity : Piperidine-based compounds (e.g., target compound) exhibit greater rigidity than piperazine derivatives, affecting conformational flexibility in binding interactions.
- Functional Groups : Substituents like sulfonyl or heterocyclic moieties (e.g., ) introduce distinct electronic effects, altering reactivity in synthetic pathways .
Physicochemical Properties Comparison
- Solubility: Dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) are typically highly water-soluble due to ionic character, whereas non-polar substituents (e.g., ’s sulfonyl group) reduce aqueous solubility .
- Stability: Dichloride salts may exhibit higher hygroscopicity compared to monochlorides, requiring stringent storage conditions.
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